Lipophilicity (LogP) Differentiation: 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid vs. N-Methyl Analog
The target compound exhibits a calculated logP of 1.3133, reflecting moderate lipophilicity suitable for balancing aqueous solubility and membrane permeability . In contrast, the N-methyl analog (4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid) lacks the fluoroethyl moiety, resulting in a lower predicted logP and potentially reduced passive membrane diffusion .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.3133 |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid (predicted logP < 1.0) |
| Quantified Difference | Target compound logP is ≥0.3 units higher |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher logP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability optimization in drug discovery campaigns.
